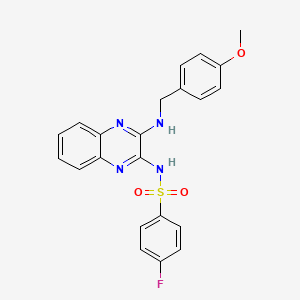![molecular formula C19H19ClF3N3O2 B2627101 4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde CAS No. 338409-17-9](/img/structure/B2627101.png)
4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde is a synthetic organic compound characterized by its complex molecular structure, consisting of multiple functional groups, including a chloro-substituted pyridine, a trifluoromethyl group, and a piperazine moiety. This compound is relevant in various fields, including medicinal chemistry and organic synthesis, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde typically involves multi-step processes. A common method involves the nucleophilic substitution reaction where 3-chloro-5-(trifluoromethyl)pyridine is reacted with piperazine under anhydrous conditions to form 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine. This intermediate is then further reacted with 4-(2-chloroethoxy)benzaldehyde in the presence of a base to yield the final product.
Industrial Production Methods: : On an industrial scale, the synthesis may employ more cost-effective and scalable methods, potentially involving continuous flow reactions to ensure efficient production rates and higher yields.
Types of Reactions
Oxidation: : The aldehyde group can undergo oxidation to form a carboxylic acid derivative.
Reduction: : Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: : The chloro and trifluoromethyl groups on the pyridine ring are susceptible to various substitution reactions.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Utilizing reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Using nucleophiles under basic or acidic conditions to replace the chloro group.
Major Products Formed: : The major products from these reactions depend on the reaction conditions and reagents used. For instance, oxidation leads to carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde has several applications across different fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for potential therapeutic properties, including activity against specific receptors or enzymes.
Industry: : Utilized in the production of materials requiring specific structural features provided by this compound.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through its functional groups. The chloro and trifluoromethyl substituents on the pyridine ring, along with the piperazine moiety, allow for unique binding affinities to target enzymes or receptors, thus modulating their activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Compared to similar compounds, 4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it more favorable for certain applications.
Similar Compounds
4-(2-{4-[3-Chloro-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde
4-(2-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde
This article encapsulates the key aspects of this compound, highlighting its synthesis, reactivity, applications, and uniqueness among similar compounds
Properties
IUPAC Name |
4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c20-17-11-15(19(21,22)23)12-24-18(17)26-7-5-25(6-8-26)9-10-28-16-3-1-14(13-27)2-4-16/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWQWRREPNDACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2627027.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2627031.png)

![2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2627034.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)
![5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2627038.png)
![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2627039.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2627040.png)

